molecular formula C23H25N3O4S2 B2510538 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 896262-79-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2510538
CAS No.: 896262-79-6
M. Wt: 471.59
InChI Key: FKTWOPFJAMEIOY-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via an ethyl bridge to a 4-phenylpiperazine group, with a thiophene-2-sulfonamide substituent.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c27-32(28,23-7-4-14-31-23)24-16-20(18-8-9-21-22(15-18)30-17-29-21)26-12-10-25(11-13-26)19-5-2-1-3-6-19/h1-9,14-15,20,24H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTWOPFJAMEIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

  • Benzo[d][1,3]dioxole : Known for its role in enhancing the lipophilicity of compounds.
  • Piperazine moiety : Often associated with neuropharmacological effects.
  • Thiophene and sulfonamide groups : Contribute to the compound's reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C20H24N2O4S, with a molecular weight of approximately 396.48 g/mol.

The biological activity of this compound has been attributed to several mechanisms:

  • Dopamine Receptor Modulation : The piperazine component suggests potential interactions with dopamine receptors, which are crucial in the treatment of various neuropsychiatric disorders.
  • Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative properties against certain cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell growth and survival.

Antiproliferative Activity

In a study evaluating various derivatives of sulfonamide compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values were found to be in the low micromolar range (approximately 5–10 µM), indicating a potent effect relative to other tested compounds .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2316.5
This compoundSK-Hep-18.0

Neuropharmacological Effects

Research into the neuropharmacological effects has shown that this compound may act as a selective agonist for dopamine receptors. In animal models, it exhibited significant neuroprotective effects against neurotoxins like 1-methyl-4-phenyltetrahydropyridine (MPTP), which is known to induce Parkinsonian symptoms. This protective action was linked to its ability to modulate dopaminergic signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Modifications

The target compound’s uniqueness lies in its combination of:

  • Benzo[d][1,3]dioxol-5-yl group : A common aromatic moiety in bioactive molecules, often enhancing metabolic stability .
  • 4-Phenylpiperazine : Improves solubility and may influence receptor binding (e.g., serotonin or dopamine receptors) .
Table 1: Structural Comparison with Key Analogs
Compound Name Core Structure Key Substituents Biological Activity (If Reported)
Target Compound Thiophene sulfonamide Benzo[d][1,3]dioxol-5-yl, 4-phenylpiperazine Hypothesized kinase inhibition
N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide Thiophene sulfonamide Pyridin-3-yl, 4-ethylpiperazine Not specified
Compound 28 (IDO1 inhibitor) Acetamide Benzo[d][1,3]dioxol-5-yl, benzimidazole Indoleamine 2,3-dioxygenase-1 inhibition
5a () Phenylthiazolyl benzenesulfonamide 4-Isopropylphenyl, methylsulfonyl SphK1 kinase inhibition

Hypothesized Structure-Activity Relationships (SAR)

  • Piperazine Substitution : The 4-phenyl group in the target compound could enhance lipophilicity and CNS penetration compared to 4-ethylpiperazine derivatives (CAS 863558-54-7) .
  • Benzodioxole vs. Thiazole : shows benzodioxole-containing acrylamides with thiazole cores, whereas the target compound’s thiophene sulfonamide may favor different target interactions .

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